3-(3-Bromophenyl)piperidine-2,6-dione

Chemical stability PROTAC design Cell-based assays

3-(3-Bromophenyl)piperidine-2,6-dione (CAS 1268142-04-6) belongs to the phenyl glutarimide (PG) class of compounds, a novel chemotype designed as an alternative cereblon (CRBN) binder. This scaffold is characterized by the replacement of the hydrolytically labile phthalimide ring found in classical immunomodulatory imide drugs (IMiDs) with a more chemically robust phenyl group.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
Cat. No. B12507329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)piperidine-2,6-dione
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1C2=CC(=CC=C2)Br
InChIInChI=1S/C11H10BrNO2/c12-8-3-1-2-7(6-8)9-4-5-10(14)13-11(9)15/h1-3,6,9H,4-5H2,(H,13,14,15)
InChIKeyHTPGNLUTTGLTEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromophenyl)piperidine-2,6-dione: A Phenyl Glutarimide Scaffold for Stable Cereblon Ligand Development


3-(3-Bromophenyl)piperidine-2,6-dione (CAS 1268142-04-6) belongs to the phenyl glutarimide (PG) class of compounds, a novel chemotype designed as an alternative cereblon (CRBN) binder [1]. This scaffold is characterized by the replacement of the hydrolytically labile phthalimide ring found in classical immunomodulatory imide drugs (IMiDs) with a more chemically robust phenyl group [1]. The resulting PG analogues, including 3-(3-bromophenyl)piperidine-2,6-dione, are strategically employed as versatile intermediates and building blocks in the design of proteolysis-targeting chimeras (PROTACs) and molecular glues, offering a key advantage of enhanced chemical stability over traditional IMiD-based ligands [1].

The Risk of Substituting 3-(3-Bromophenyl)piperidine-2,6-dione with Other Cereblon Ligands


Interchanging cereblon-binding ligands without rigorous data is scientifically unsound due to profound differences in chemical stability and resulting efficacy. Research has demonstrated that widely used IMiD-based ligands like thalidomide and lenalidomide undergo rapid hydrolysis in standard cell culture media, significantly compromising their activity over time [1]. In contrast, the phenyl glutarimide (PG) class, to which 3-(3-Bromophenyl)piperidine-2,6-dione belongs, displays superior chemical stability, with half-lives exceeding 24 hours under identical conditions [1]. This fundamental difference in stability dictates that a PG-based ligand cannot be generically replaced with an IMiD analog without altering the pharmacokinetic and pharmacodynamic profile of the final therapeutic or probe molecule.

Quantitative Evidence Differentiating 3-(3-Bromophenyl)piperidine-2,6-dione from Analogous Scaffolds


Superior Chemical Stability in Cell Culture Media for Reliable In Vitro Assays

Phenyl glutarimide (PG) analogues, the core scaffold of 3-(3-Bromophenyl)piperidine-2,6-dione, exhibit significantly enhanced chemical stability compared to IMiDs like thalidomide and lenalidomide in cell culture media. This stability is critical for maintaining consistent compound exposure in long-term biological assays [1].

Chemical stability PROTAC design Cell-based assays

High Ligand Efficiency for Optimizing Physicochemical Properties of PROTACs

Despite their similar binding affinities, PG analogues demonstrate a superior ligand efficiency (LE) compared to classical IMiDs. This is a key metric for fragment-based drug design and for building potent yet compact PROTAC molecules [1].

Ligand efficiency Medicinal chemistry Drug-likeness

Maintained CRBN Affinity with a Novel Chemotype for IP Freedom

The phenyl glutarimide (PG) chemotype was explicitly designed to retain affinity for cereblon while moving away from the patented IMiD chemical space. This provides a new chemical starting point for drug discovery programs [1]. The 3-(3-bromophenyl) derivative introduces a synthetic handle for further functionalization.

CRBN binding affinity Intellectual property Scaffold hopping

Strategic Applications of 3-(3-Bromophenyl)piperidine-2,6-dione in R&D


Synthesis of Next-Generation, Stable PROTACs and Molecular Glues

This compound serves as an ideal advanced intermediate for the synthesis of PROTACs or molecular glues where long-term stability in cell culture is paramount. Its PG core provides a stable CRBN-binding anchor, and the 3-bromo substituent is a versatile synthetic handle for attaching linkers via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. This enables the construction of degraders with improved and sustained activity compared to their hydrolytically unstable IMiD-based counterparts [1].

Scaffold-Hopping Medicinal Chemistry Campaigns

For medicinal chemistry teams seeking to escape crowded IP space or improve upon the stability and LE of existing IMiD-based lead compounds, 3-(3-Bromophenyl)piperidine-2,6-dione is a foundational scaffold. Its proven CRBN engagement and superior ligand efficiency (LE >0.48) [1] make it a high-value starting point for library synthesis and structure-activity relationship (SAR) exploration, allowing for the rapid generation of novel, patentable cereblon modulators.

Probe Development for Long-Term Cellular Degradation Studies

The inherent chemical stability of the PG scaffold is critical for developing research probes for studying protein degradation dynamics over extended time courses (e.g., 24-72 hour assays). Using a probe built on the stable PG core of 3-(3-Bromophenyl)piperidine-2,6-dione mitigates the confounding variable of ligand hydrolysis that is observed with IMiDs [1]. This ensures that the observed biological effect is due to the probe's intended mechanism of action and not an artifact of compound degradation, leading to more interpretable and reproducible data.

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